AEZS-112 AEZS-112 AEZS-112, also known as ZEN012, is an orally active small mol. anti-cancer drug which inhibits the polymn. of tubulin at low micromolar concns. AEZS 112 dose-dependently increased non-vital hypodiploid cells and the cytotoxic effect was least pronounced in G2 phase of the cell cycle, indicating cell death during mitosis, as detd. by FACS anal. AEZS 112 showed anti-tumor activity in human ovarian and endometrial cancer cell lines at low micromolar concns., which could not be abrogated by caspase inhibition and is therefore a good candidate for in vivo studies in these tumors.
Brand Name: Vulcanchem
CAS No.: 1214741-69-1
VCID: VC0548592
InChI: InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3
SMILES: COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53
Molecular Formula: C25H23N3O2
Molecular Weight: 397.5 g/mol

AEZS-112

CAS No.: 1214741-69-1

Cat. No.: VC0548592

Molecular Formula: C25H23N3O2

Molecular Weight: 397.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AEZS-112 - 1214741-69-1

Specification

Description AEZS-112, also known as ZEN012, is an orally active small mol. anti-cancer drug which inhibits the polymn. of tubulin at low micromolar concns. AEZS 112 dose-dependently increased non-vital hypodiploid cells and the cytotoxic effect was least pronounced in G2 phase of the cell cycle, indicating cell death during mitosis, as detd. by FACS anal. AEZS 112 showed anti-tumor activity in human ovarian and endometrial cancer cell lines at low micromolar concns., which could not be abrogated by caspase inhibition and is therefore a good candidate for in vivo studies in these tumors.
CAS No. 1214741-69-1
Molecular Formula C25H23N3O2
Molecular Weight 397.5 g/mol
IUPAC Name acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3
Standard InChI Key YTECZQLINBWBIQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53
Canonical SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53
Appearance Solid powder

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